Evobrutinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, evobrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
Evobrutinib
CAS No.: 1415823-73-2
Cat. No.: VC0527651
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415823-73-2 |
---|---|
Molecular Formula | C25H27N5O2 |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one |
Standard InChI | InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) |
Standard InChI Key | QUIWHXQETADMGN-UHFFFAOYSA-N |
SMILES | C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Canonical SMILES | C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Appearance | Solid powder |
Introduction
Evobrutinib is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. It is currently under clinical investigation for the treatment of multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE) . Evobrutinib's mechanism of action involves modulating B-cell responses and macrophage activation, which are crucial in the pathogenesis of these autoimmune diseases .
Multiple Sclerosis (MS)
Evobrutinib is being developed as a potential treatment for relapsing multiple sclerosis (RMS). In Phase II trials, it demonstrated efficacy by reducing the number of new active lesions on MRI and the yearly relapse rate . The EVOLUTION clinical trial program involves two Phase III studies comparing evobrutinib with teriflunomide in patients with RMS .
Safety Profile
The safety profile of evobrutinib has been analyzed in over 1,000 patients across MS, RA, and SLE trials. Common side effects include common colds and increased liver enzymes . The drug is generally well-tolerated, with no significant dose effect on adverse events observed in Phase II studies .
Dosing and Efficacy
In clinical trials, evobrutinib has been administered at various doses, including 25 mg and 75 mg once or twice daily . The efficacy of evobrutinib in reducing MS relapses and lesions has been sustained over extended periods, with significant reductions observed in both once-daily and twice-daily dosing regimens .
Data Tables
Table 1: Evobrutinib Clinical Trials Overview
Table 2: Common Side Effects of Evobrutinib
Side Effect | Frequency |
---|---|
Common colds | Common |
Increased liver enzymes | Common |
References:
- MS Trust. Evobrutinib.
- PMC: Characterisation of the safety profile of evobrutinib.
- Merck: Evobrutinib Phase III.
- PMC: Determination of a clinically effective evobrutinib dose.
- Merck: Evobrutinib Update.
- PMC: Efficacy and safety results after >3.5 years of treatment with evobrutinib.
- PMC: Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor.
- PMC: Efficacy and Safety of Evobrutinib in Systemic Lupus Erythematosus.
- PubChem: Evobrutinib.
- ACS Publications: Discovery of Evobrutinib.
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